molecular formula C12H19BN2O2 B15328384 1-methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-imidazole

1-methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-imidazole

Cat. No.: B15328384
M. Wt: 234.10 g/mol
InChI Key: CPGIADOMMCJJKS-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-imidazole is a boron-containing heterocyclic compound It is known for its unique structure, which includes an imidazole ring substituted with a boronate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-imidazole typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as glyoxal, ammonia, and formaldehyde.

    Introduction of the Boronate Ester Group: The boronate ester group is introduced through a borylation reaction. This can be achieved using a palladium-catalyzed cross-coupling reaction between the imidazole derivative and a boronic acid or boronate ester.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale borylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-imidazole undergoes various types of chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acid derivatives.

    Reduction: The imidazole ring can undergo reduction reactions to form corresponding imidazolines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronate ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under mild conditions.

Major Products

    Oxidation: Boronic acid derivatives.

    Reduction: Imidazoline derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-imidazole has several scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design and development.

    Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials.

    Biological Research: The compound is studied for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 1-methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-imidazole involves its interaction with molecular targets through its boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The imidazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-pyrazole-5-boronic acid pinacol ester: Similar in structure but with a pyrazole ring instead of an imidazole ring.

    4-pyrazoleboronic acid pinacol ester: Contains a pyrazole ring and a boronate ester group.

    1-methyl-4-pyrazoleboronic acid pinacol ester: Another pyrazole derivative with a boronate ester group.

Uniqueness

1-methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-imidazole is unique due to its imidazole ring, which imparts different electronic and steric properties compared to pyrazole derivatives

Properties

Molecular Formula

C12H19BN2O2

Molecular Weight

234.10 g/mol

IUPAC Name

1-methyl-5-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]imidazole

InChI

InChI=1S/C12H19BN2O2/c1-11(2)12(3,4)17-13(16-11)7-6-10-8-14-9-15(10)5/h6-9H,1-5H3/b7-6+

InChI Key

CPGIADOMMCJJKS-VOTSOKGWSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CN=CN2C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CN=CN2C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.